1-Methylpiperazine-2,2,3,3,5,5,6,6-d8

Bioanalytical Method Validation LC-MS/MS Stable Isotope Labeling

1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 (CAS 917358-65-7) is an octadeuterated derivative of N-methylpiperazine, a cyclic amine widely used as a pharmaceutical intermediate and impurity marker. This compound features eight deuterium atoms substituted for hydrogen atoms on the piperazine ring , resulting in a molecular formula of C₅H₄D₈N₂ and a molecular weight of approximately 108.21 g/mol.

Molecular Formula C5H12N2
Molecular Weight 108.21 g/mol
CAS No. 917358-65-7
Cat. No. B602703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperazine-2,2,3,3,5,5,6,6-d8
CAS917358-65-7
SynonymsPiperazine-​2,​2,​3,​3,​5,​5,​6,​6-​d8, 1-​methyl-
Molecular FormulaC5H12N2
Molecular Weight108.21 g/mol
Structural Identifiers
InChIInChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2,4D2,5D2
InChIKeyPVOAHINGSUIXLS-UDCOFZOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 (CAS 917358-65-7) Deuterated Internal Standard for Analytical Method Development


1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 (CAS 917358-65-7) is an octadeuterated derivative of N-methylpiperazine, a cyclic amine widely used as a pharmaceutical intermediate and impurity marker. This compound features eight deuterium atoms substituted for hydrogen atoms on the piperazine ring , resulting in a molecular formula of C₅H₄D₈N₂ and a molecular weight of approximately 108.21 g/mol . The deuterium labeling confers a distinct mass shift (+8 Da) relative to the unlabeled compound (1-methylpiperazine, CAS 109-01-3, MW 100.16 g/mol) [1], enabling its primary application as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays. This compound is also identified as Imatinib EP Impurity G-d8, underscoring its relevance in pharmaceutical impurity profiling and method validation .

Why Generic Substitution of 1-Methylpiperazine-d8 (CAS 917358-65-7) is Not Acceptable in Quantitative Bioanalysis


Substituting 1-Methylpiperazine-d8 with its unlabeled counterpart (1-methylpiperazine, CAS 109-01-3) or other deuterated analogs (e.g., 1-Methylpiperazine-d4 or -d3) is analytically unsound for quantitative LC-MS/MS and NMR workflows. Regulatory guidelines, including those from the FDA and EMA, mandate the use of a stable isotope-labeled internal standard (SIL-IS) for robust bioanalytical method validation due to the superior correction of matrix effects, ion suppression, and sample preparation variability [1]. The d8 variant provides a +8 Da mass shift, ensuring complete chromatographic co-elution and ionization efficiency matching with the unlabeled analyte, which is essential for accurate quantification [2]. In contrast, lower deuterium-substituted analogs (e.g., d4, +4 Da) may suffer from isotopic spectral overlap or incomplete separation in complex matrices . Furthermore, for NMR applications, the perdeuterated nature of the d8 compound minimizes proton background signals more effectively than partially deuterated forms, enhancing spectral resolution . Therefore, substitution with a non-isotopically labeled or under-labeled compound compromises assay precision, accuracy, and regulatory compliance.

Quantitative Differentiation of 1-Methylpiperazine-d8 (CAS 917358-65-7) for Procurement Decisions


Isotopic Enrichment and Mass Shift Superiority for LC-MS/MS Quantification

The d8 isotope labeling provides a +8 Da mass shift relative to unlabeled 1-methylpiperazine (MW 100.16 vs 108.21), which is a larger and more analytically distinct shift than that offered by the d4 (+4 Da) or d3 (+3 Da) variants. This ensures baseline resolution in mass spectrometry, minimizing isotopic cross-talk and enabling accurate quantification even at trace levels.

Bioanalytical Method Validation LC-MS/MS Stable Isotope Labeling

NMR Spectral Simplification via Proton Background Reduction

The perdeuteration of the piperazine ring in 1-Methylpiperazine-d8 effectively eliminates eight proton signals, drastically simplifying ¹H-NMR spectra. This is in contrast to the unlabeled compound, which exhibits complex multiplets from the ring protons, and partially deuterated analogs like 1-Methylpiperazine-d4, which still retain significant proton background.

NMR Spectroscopy Deuterium Labeling Structural Elucidation

Utility as a Labeled Precursor for Antimicrotubular Drug Synthesis

1-Methylpiperazine-d8 is a key starting material for the synthesis of the deuterated antimicrotubular drug candidate 2-(4-Methyl-1-piperazinylmethyl)acrylophenone (MPMAP). Using the deuterated precursor allows for the creation of a mass-labeled drug candidate, which is essential for pharmacokinetic and metabolic studies. This specific application is not documented for the d3 or d4 variants.

Pharmaceutical Synthesis Deuterated Drug Candidates Metabolic Tracing

Regulatory Recognition as a Deuterated Impurity Standard (Imatinib EP Impurity G-d8)

The compound is explicitly designated as 'Imatinib EP Impurity G-d8', making it a recognized deuterated standard for the quantification of 1-methylpiperazine as a potential impurity in imatinib mesylate drug substance and product. This specific regulatory linkage is a key differentiator from other deuterated 1-methylpiperazine forms (e.g., d3, d4) which are not designated as such.

Pharmaceutical Impurity Profiling Method Validation Regulatory Compliance

Primary Application Scenarios for Procuring 1-Methylpiperazine-d8 (CAS 917358-65-7)


Bioanalytical LC-MS/MS Method Development and Validation

The +8 Da mass shift and high isotopic purity of 1-Methylpiperazine-d8 make it the ideal internal standard for quantifying 1-methylpiperazine in biological matrices (e.g., plasma, urine). Its use corrects for ion suppression and extraction variability, enabling the development of robust, FDA/EMA-compliant bioanalytical methods for pharmacokinetic studies of drugs containing the 1-methylpiperazine moiety [1].

Pharmaceutical Impurity Profiling and Quality Control

As the designated deuterated form of Imatinib EP Impurity G, this compound is specifically required for the development and validation of quantitative LC-MS methods to monitor 1-methylpiperazine levels in imatinib drug substance and product batches. This ensures compliance with ICH Q3A/B guidelines on impurity testing .

Synthesis of Deuterated Drug Candidates and Metabolite Tracing

1-Methylpiperazine-d8 serves as a critical building block for the synthesis of the antimicrotubular agent MPMAP. Incorporating this d8 precursor creates a mass-labeled drug molecule, which is an invaluable tool for conducting absorption, distribution, metabolism, and excretion (ADME) studies and tracking metabolic pathways in preclinical research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.